molecular formula C7H9NO B070550 2,3-Dimethylpyridine 1-oxide CAS No. 166521-76-2

2,3-Dimethylpyridine 1-oxide

Cat. No. B070550
Key on ui cas rn: 166521-76-2
M. Wt: 123.15 g/mol
InChI Key: QWLULCKKOHDCIE-UHFFFAOYSA-N
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Patent
US05300478

Procedure details

To 400 mL of concentrated H2SO4 was added slowly 130 g of impure 2,3-dimethylpyridine N-oxide. Fuming HNO3 (330 mL) was slowly added at a rate to keep the temperature between 120° C. and 170° C. After addition was complete, the temperature was held at 103° C. for 3 hours and then the reaction was cooled. The crude reaction was added to 1 kg ice in a large pan, then, with stirring, 1.1 kg Na2CO3 was added. After cooling to room temperature, the solids were removed by suction filtration from the solution. The filtrate was extracted with chloroform. The solids were washed with hot chloroform (3 times). The combined reduced organic extracts yielded 110 g of the crude desired nitropyridine N-oxide as an orange solid. ##STR8##
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
1.1 kg
Type
reactant
Reaction Step Three
Name
Quantity
330 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.C[C:7]1[C:12](C)=[CH:11][CH:10]=[CH:9][N+:8]=1[O-:14].C([O-])([O-])=O.[Na+].[Na+].[N+:21]([O-])([OH:23])=[O:22]>>[N+:21]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[O-:14])([O-:23])=[O:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
130 g
Type
reactant
Smiles
CC1=[N+](C=CC=C1C)[O-]
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Three
Name
Quantity
1.1 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
330 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 120° C. and 170° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
the solids were removed by suction filtration from the solution
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
WASH
Type
WASH
Details
The solids were washed with hot chloroform (3 times)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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